molecular formula C11H22N2O2 B3324646 Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate CAS No. 1932293-70-3

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

Cat. No.: B3324646
CAS No.: 1932293-70-3
M. Wt: 214.30
InChI Key: NNMBHCRWGGSRBE-IUCAKERBSA-N
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Description

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine moiety. This compound is widely utilized in pharmaceutical synthesis as a versatile intermediate, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules targeting neurological and metabolic disorders. Its stereochemical configuration (3S,6S) is critical for enantioselective interactions with biological targets, ensuring high binding specificity .

Properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,6S)-6-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structure

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine derivative. This structural arrangement contributes to its biological activity and reactivity.

Medicinal Chemistry

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate has been investigated for its potential pharmacological properties. Its derivatives have shown promise in:

  • Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems .
  • Analgesic Properties : Some studies have suggested that compounds similar to this carbamate can act as analgesics, providing pain relief through central nervous system pathways .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling:

  • Development of New Therapeutics : By modifying the piperidine ring or the carbamate group, researchers can create new compounds with enhanced biological activity or reduced side effects .

Material Science

In material science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and reactivity.

Agricultural Chemistry

There is potential for this compound to be explored in agricultural applications as a pesticide or herbicide precursor, leveraging its chemical structure for targeted action against specific pests or weeds.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antidepressant effects. This compound was included in the screening process and demonstrated significant activity compared to control compounds .

Case Study 2: Synthesis of Piperidine Derivatives

In a synthetic chemistry project, researchers utilized this compound as a key intermediate to develop novel analgesic agents. The study highlighted the ease of modification and the resulting increase in potency of the derivatives synthesized from this starting material .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntidepressantJournal of Medicinal Chemistry
Piperidine Derivative AAnalgesicSynthetic Chemistry Journal
Piperidine Derivative BAntidepressantPharmacology Reports

Table 2: Synthesis Pathways

Starting MaterialIntermediateFinal Product
This compoundModified Piperidine DerivativeNovel Analgesic Compound
Tert-butyl N-(substituted piperidine)Carbamate Coupling ReactionTargeted Pesticide

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1932293-70-3
  • Molecular Weight : 214.31 g/mol
  • Purity : ≥97% (as per laboratory-grade specifications)
  • Structure : A six-membered piperidine ring with a methyl substituent at the 6S position and a Boc group at the 3S position.

The Boc group enhances solubility in organic solvents and stabilizes the amine during multi-step syntheses, while the methyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored pharmacological profiles. Below is a detailed comparison of the target compound with its analogs, focusing on stereochemistry, substituents, and biological relevance.

Stereochemical Isomers

Compound Name CAS Number Stereochemistry Molecular Weight Key Differences
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate 1932293-70-3 3S,6S 214.31 Reference compound
Tert-butyl N-[(3S,6R)-6-methylpiperidin-3-YL]carbamate 1271024-76-0 3S,6R 214.31 6R configuration alters ring puckering and target binding .

Impact: The 6R isomer exhibits distinct conformational preferences due to axial vs.

Fluorinated Analogs

Compound Name CAS Number Substituent Molecular Weight Key Differences
Tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-YL]carbamate 1052713-48-0 4S-F 232.27 Fluorine increases electronegativity, enhancing hydrogen-bonding potential .
Tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-YL]carbamate 1052713-47-9 4R-F 232.27 Stereochemistry at C4 affects metabolic stability .

Impact : Fluorine substitution improves metabolic resistance to oxidative degradation but may reduce cell permeability due to increased polarity .

Heterocyclic Variants

Compound Name CAS Number Ring System Molecular Weight Key Differences
Tert-butyl N-[(3S)-3-methylpyrrolidin-3-YL]carbamate 927652-04-8 Pyrrolidine 200.28 Five-membered ring increases rigidity, reducing conformational flexibility .
Tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-YL]carbamate 603130-24-1 Oxane 231.29 Hydroxymethyl group enhances hydrophilicity, favoring aqueous solubility .

Functionalized Derivatives

Compound Name CAS Number Functional Group Molecular Weight Key Differences
Tert-butyl [(3S,5S,6R)-6-methyl-2-oxo-piperidin-3-YL]carbamate N/A 2-Oxo 228.29 Oxo group introduces keto-enol tautomerism, affecting reactivity .
Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-YL]carbamate N/A 4R-OH 216.27 Hydroxyl group increases polarity and hydrogen-bonding capacity .

Impact : Oxo and hydroxyl groups enhance interactions with polar enzyme active sites but may necessitate additional protective strategies during synthesis .

Biological Activity

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate (CAS No. 1932293-70-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically ≥ 97%

This compound functions primarily as a carbamate derivative, which may influence various biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving GABAergic and dopaminergic signaling.

Biological Activity

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound exhibit neuroprotective properties, potentially through the modulation of GABA receptors. Increased GABA levels can lead to reduced neuronal excitability, suggesting this compound may have applications in treating neurodegenerative diseases .
  • Anticancer Properties :
    • Preliminary studies have shown that related piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionModulation of GABA receptors
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityLow cytotoxicity in normal cells

Detailed Research Findings

  • Neuroprotective Study :
    • A study demonstrated that compounds with similar structures could significantly reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity .
  • Antitumor Activity :
    • In vitro assays revealed that this compound exhibited selective cytotoxicity against glioma cells while sparing normal astrocytes, suggesting a favorable therapeutic index for potential anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

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